molecular formula C7H7ClOS B1588382 3-Chloro-1-(thiophen-2-yl)propan-1-one CAS No. 40570-64-7

3-Chloro-1-(thiophen-2-yl)propan-1-one

Cat. No. B1588382
CAS RN: 40570-64-7
M. Wt: 174.65 g/mol
InChI Key: MSLOAFIOTOHDIE-UHFFFAOYSA-N
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Patent
US09181196B2

Procedure details

18.1 g of 3-chloropropionyl chloride (142 mmol) are solubilized in dichloromethane (50 mL). The obtained solution is dropwise added to a suspension of AlCl3 (21.6 g; 160 mmoles) in dichloromethane (100 mL). It is left under stirring for 15 minutes at room temperature. A solution of thiophene (12.0 g; 142 mmoles) in dichloromethane (50 mL) is then slowly added while maintaining the temperature at 0° C. At the end the temperature is let to rise to room temperature while stirring for 4 hours. The reaction mixture is poured in a water/ice mixture and then extraction is carried out with diethyl ether. The organic phase is anhydrified with sodium sulphate, filtered and the solvent removed under vacuum. 23.9 g of 3-chloro-1-(thiophen-2-yl)propan-1-one are obtained (yellow oil, yield 99%). Rf=0.75 (ligroin/ethyl acetate 7/3 volume/volume); 1H NMR (CDCl3) δ (ppm): 7.66 (dd, 1H, ArH), 7.60 (dd, 1H, ArH); 7.07 (dd, 1H, ArH), 3.82 (t, 2H, CH2); 3.31 (t, 2H, CH2); 13C NMR (CDCl3) δ (ppm): 189.5, 143.6, 134.4, 132.5, 128.3, 41.8, 38.6; FT-IR (film) νmax: 3093.3, 1657.7, 1413.0, 1240.3, 850.4, 720.7 cm−1.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Al+3].[Cl-].[Cl-].[Cl-].[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1>ClCCl>[Cl:1][CH2:2][CH2:3][C:4]([C:12]1[S:11][CH:15]=[CH:14][CH:13]=1)=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
ClCCC(=O)Cl
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It is left
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
while stirring for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extraction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.